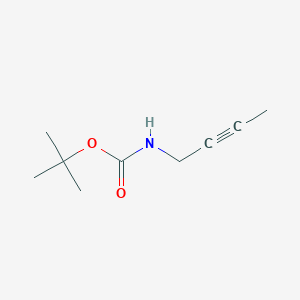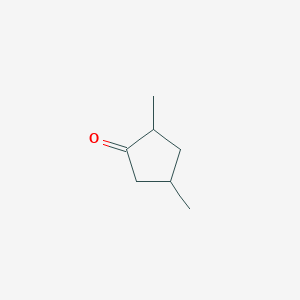![molecular formula C7H6N2O2S B130100 7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione CAS No. 149587-33-7](/img/structure/B130100.png)
7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione is a heterocyclic organic compound with a molecular formula C8H6N2O2S. It is also known as Metolachlor, a widely used herbicide in agriculture. The compound has a thienopyridine ring, a pyrazine ring, and a carbonyl group. It is a selective herbicide that inhibits the growth of weeds by preventing the synthesis of fatty acids.
Mechanism of Action
The herbicidal activity of 7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione is due to its inhibition of the enzyme acetolactate synthase (ALS). ALS is involved in the biosynthesis of branched-chain amino acids, which are essential for the growth of plants. Inhibition of ALS leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects
Studies have shown that exposure to 7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione can lead to adverse effects on non-target organisms such as aquatic plants and animals. The compound has been found to be toxic to some species of algae, leading to decreased photosynthetic activity and growth inhibition. It has also been shown to be toxic to some species of fish, leading to decreased survival and growth.
Advantages and Limitations for Lab Experiments
The advantages of using 7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione in lab experiments include its high potency as a herbicide and its selectivity for ALS. This allows for precise control of weed growth without affecting the growth of crops. However, the compound's toxicity to non-target organisms can limit its use in certain experiments.
Future Directions
Future research on 7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione could focus on its potential as an antifungal agent. Studies could investigate its efficacy against various fungal pathogens and its mechanism of action. Additionally, research could be conducted on the compound's impact on soil microbiota and its potential for environmental persistence. Finally, studies could investigate the development of new herbicides based on the structure of 7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione that have reduced toxicity to non-target organisms.
Synthesis Methods
The synthesis of 7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione is achieved by the reaction of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide with thiosemicarbazide in the presence of a base. The resulting thiosemicarbazone is then oxidized with potassium permanganate to produce the final product.
Scientific Research Applications
7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione has been extensively studied for its herbicidal properties. It has been used in the control of weeds in various crops such as corn, soybeans, and cotton. The compound has also been investigated for its potential as an antifungal agent.
properties
CAS RN |
149587-33-7 |
|---|---|
Product Name |
7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione |
Molecular Formula |
C7H6N2O2S |
Molecular Weight |
182.2 g/mol |
IUPAC Name |
7-methyl-1,4-dihydrothieno[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H6N2O2S/c1-3-2-12-7-4(3)8-5(10)6(11)9-7/h2H,1H3,(H,8,10)(H,9,11) |
InChI Key |
PMWJZDLFWVIZEV-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=C1NC(=O)C(=O)N2 |
Canonical SMILES |
CC1=CSC2=C1NC(=O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




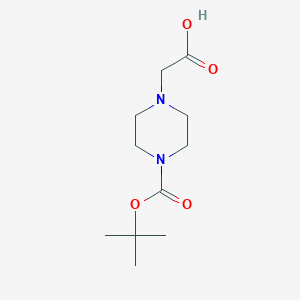

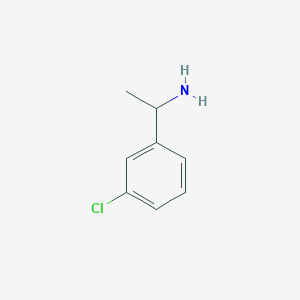
![N-[5-(Diphenylphosphinoylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B130028.png)

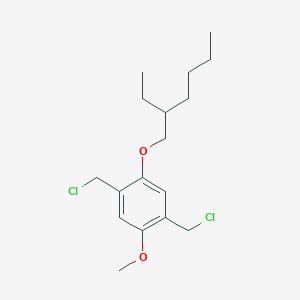

![1-[3-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B130036.png)

